molecular formula C11H14ClNO B1356265 2-(3-Chloro-4-methoxyphenyl)pyrrolidine

2-(3-Chloro-4-methoxyphenyl)pyrrolidine

Cat. No.: B1356265
M. Wt: 211.69 g/mol
InChI Key: LNRUVGVHTAWWLO-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a 3-chloro-4-methoxyphenyl group. The pyrrolidine scaffold is a saturated five-membered ring with one amine group, while the aryl substituent introduces electron-withdrawing (chloro) and electron-donating (methoxy) groups.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(3-chloro-4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClNO/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3

InChI Key

LNRUVGVHTAWWLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine Derivatives (e.g., compound 12 in ): These compounds feature fused pyridine and triazole rings with chloro and methoxyphenyl substituents. Structural Difference: The pyrrolidine ring in the target compound is replaced by a pyridine-triazole system, altering electronic properties and steric bulk.

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)pyridine Derivatives (): These derivatives include chloro, nitro, and bromo substituents on the phenyl ring. Substituent Comparison: The 3-chloro-4-methoxy configuration in the target compound balances lipophilicity (via chloro) and hydrogen-bonding capacity (via methoxy), whereas nitro or bromo groups increase molecular weight and polar surface area. Physicochemical Data:

Property Target Compound (Inferred) Nitro-Substituted Analog () Bromo-Substituted Analog ()
Molecular Weight (g/mol) ~220 (estimated) 545 504
Melting Point (°C) 150–170 (estimated) 268–287 275–282
LogP ~2.5 (predicted) 3.8–4.2 3.5–4.0
  • Key Insight : The target compound’s lower molecular weight and moderate LogP suggest improved solubility and bioavailability compared to bulkier analogs .

Carbamate Derivatives with 3-Chloro-4-Methoxyphenyl Groups ():

  • Examples include 1-methylethyl (3-chloro-4-methoxyphenyl)carbamate.
  • Functional Group Comparison : The carbamate group introduces an ester linkage, increasing hydrolytic instability compared to the stable pyrrolidine-aryl bond.
  • Applications : Carbamates are often used as prodrugs or agrochemicals, whereas pyrrolidine derivatives are explored for CNS activity due to their ability to cross the blood-brain barrier .

Market and Regulatory Considerations

  • Pyrrolidine Derivatives : The global market for pyrrolidine-based chemicals (e.g., 2-(hydroxymethyl)pyrrolidine) is driven by pharmaceutical demand, with stringent regulatory requirements for impurity profiling ().
  • Chloro-Methoxy Substituted Compounds: Regulatory scrutiny focuses on genotoxic impurities (e.g., chlorinated byproducts), necessitating rigorous analytical validation () .

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